N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride
Overview
Description
N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that belongs to the family of amides. It is a colorless liquid that is soluble in water and has a boiling point of 234.5°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperazine with N-(2-methylpropyl)acetamide under specific reaction conditions. The reaction typically involves the use of reagents such as acyl chlorides and bases to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and quality of the final product. The production process may also include purification steps such as recrystallization and distillation to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions may vary depending on the specific reaction, but they generally involve the use of solvents, temperature control, and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups are introduced into the molecule. These products are often used in further chemical synthesis or as intermediates in the production of other compounds.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biology, the compound is used as a tool for studying biological processes and pathways. It can be used to investigate the interactions between molecules and their effects on cellular functions.
Medicine: . It may be used as a precursor for the synthesis of pharmaceuticals or as a component in drug formulations.
Industry: In industry, the compound is used in the production of various chemical products, including polymers, coatings, and adhesives. Its unique properties make it suitable for a wide range of applications in different industrial sectors.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride include N-isobutylacetamide, N-(2-methylpropyl)acetamide, and other piperazine derivatives. These compounds share similar structural features and may exhibit similar chemical and biological properties.
Uniqueness: this compound is unique in its specific combination of functional groups and its ability to undergo various chemical reactions. Its solubility in water and its stability under different conditions make it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHSJKHVCJATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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